2-ethyl-2-methyl-1,3-dioxaindan-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
74024-81-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C10H12O3/c1-3-10(2)12-8-5-4-7(11)6-9(8)13-10/h4-6,11H,3H2,1-2H3 |
InChI Key |
QTHULOBFIKUNPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC2=C(O1)C=C(C=C2)O)C |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
interpretation of 1H NMR and 13C NMR spectra for 2-ethyl-2-methyl-1,3-dioxaindan-5-ol
An In-depth Technical Guide to the NMR Spectral Interpretation of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol
Preamble: Structural Elucidation in Drug Development
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the structure of organic compounds in solution.[1] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for 2-ethyl-2-methyl-1,3-dioxaindan-5-ol . Due to the ambiguity of the common name "dioxaindan," this guide will proceed with the interpretation based on the most chemically stable and plausible structure, 2-ethyl-2-methyl-1,3-benzodioxol-5-ol . This structure, a derivative of the naturally occurring compound sesamol, represents a common motif in medicinal chemistry. We will dissect the predicted spectra with the precision and rationale expected in a regulated research environment, explaining the causality behind chemical shifts, coupling patterns, and signal assignments.
Section 1: The Molecular Structure
The foundational step in any spectral interpretation is a clear understanding of the molecule's connectivity and stereochemistry. The structure of 2-ethyl-2-methyl-1,3-benzodioxol-5-ol is presented below, with IUPAC-compliant numbering used for all subsequent spectral assignments. This molecule is achiral and possesses a plane of symmetry bisecting the C2-ketal group only if considering the substituents in isolation, but the overall molecule is asymmetric.
Figure 1: Molecular structure of 2-ethyl-2-methyl-1,3-benzodioxol-5-ol with atom numbering.
Section 2: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key parameters we analyze are chemical shift (δ), integration, and spin-spin coupling (multiplicity).
Predicted ¹H NMR Signals
The structure presents four distinct types of protons: aromatic, hydroxyl, and two sets of aliphatic protons (ethyl and methyl).
A. Aromatic Region (δ 6.0 - 7.0 ppm): The benzene ring contains three protons at positions C4, C6, and C7. Their chemical shifts are influenced by the electron-donating effects of the hydroxyl group (-OH) and the two ether-like oxygens of the dioxole ring. Both groups increase electron density on the ring, causing the proton signals to appear at a relatively high field (upfield) for an aromatic system.[2]
-
H7 (approx. δ 6.70 ppm, d, J ≈ 8.0 Hz, 1H): This proton is ortho to the C7a-O3 bond and will be coupled to H6.
-
H4 (approx. δ 6.55 ppm, d, J ≈ 2.0 Hz, 1H): This proton is ortho to the C3a-O1 bond and meta to the -OH group. It will exhibit a small coupling to H6.
-
H6 (approx. δ 6.40 ppm, dd, J ≈ 8.0, 2.0 Hz, 1H): This proton is ortho to the -OH group and situated between H7 and H4. The strong electron-donating nature of the hydroxyl group shields this proton significantly, shifting it upfield. It will be split by H7 (ortho coupling, large J) and H4 (meta coupling, small J), appearing as a doublet of doublets. The spectral data for the parent compound, sesamol, supports these assignments, showing three distinct aromatic signals between 6.2 and 6.7 ppm.[3][4]
B. Hydroxyl Proton (δ 4.0 - 8.0 ppm):
-
-OH (approx. δ 5.0 ppm, s, broad, 1H): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet due to rapid chemical exchange and quadrupole broadening from the oxygen atom. This signal's identity can be unequivocally confirmed by a D₂O shake experiment : upon adding a drop of deuterium oxide to the NMR sample, the -OH proton exchanges with deuterium, causing the signal to disappear from the spectrum.
C. Aliphatic Region (δ 0.8 - 2.0 ppm): The signals in this region arise from the ethyl and methyl groups attached to the C2 quaternary carbon. This carbon is a ketal, bonded to two oxygen atoms, which deshield the adjacent protons.
-
-CH₂- (Ethyl group, approx. δ 1.75 ppm, q, J ≈ 7.5 Hz, 2H): These two protons are chemically equivalent. They are adjacent to the three protons of the ethyl's methyl group, resulting in a quartet splitting pattern (n+1 = 3+1 = 4).
-
-CH₃ (Methyl group, approx. δ 1.40 ppm, s, 3H): This methyl group is attached to the quaternary C2 carbon and has no adjacent protons. Consequently, it appears as a sharp singlet.
-
-CH₃ (Ethyl group, approx. δ 0.95 ppm, t, J ≈ 7.5 Hz, 3H): These three protons are coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 = 2+1 = 3). This signal appears at the most upfield region, as it is furthest from the deshielding oxygen atoms.
Summary of Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 | ~ 6.70 | d (doublet) | ~ 8.0 | 1H |
| H4 | ~ 6.55 | d (doublet) | ~ 2.0 | 1H |
| H6 | ~ 6.40 | dd (doublet of doublets) | ~ 8.0, ~ 2.0 | 1H |
| -OH | ~ 5.0 (variable) | s (singlet), broad | - | 1H |
| -CH₂- (Ethyl) | ~ 1.75 | q (quartet) | ~ 7.5 | 2H |
| -CH₃ (on C2) | ~ 1.40 | s (singlet) | - | 3H |
| -CH₃ (Ethyl) | ~ 0.95 | t (triplet) | ~ 7.5 | 3H |
Section 3: Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. Spectra are typically acquired with broadband proton decoupling, meaning each unique carbon signal appears as a singlet.[5]
Predicted ¹³C NMR Signals
The molecule has 10 unique carbon environments, which should result in 10 distinct signals in the ¹³C NMR spectrum.
A. Aromatic & Dioxole Region (δ 95 - 155 ppm): The chemical shifts in this region are highly diagnostic.
-
C5 (C-OH, approx. δ 151 ppm): The carbon directly attached to the hydroxyl group is significantly deshielded by the electronegative oxygen but also shielded by resonance. Its chemical shift is expected to be far downfield.
-
C7a & C3a (C-O, approx. δ 148 ppm & 142 ppm): These two carbons are part of the aromatic ring and are also bonded to the dioxole oxygens. They are in different environments relative to the C5-OH group and are thus non-equivalent. They will appear far downfield.
-
C2 (Ketal Carbon, approx. δ 112 ppm): This quaternary carbon is bonded to two oxygen atoms and two alkyl groups. This unique environment shifts its signal significantly downfield into the region often occupied by alkenes, but its identity as a quaternary carbon can be confirmed with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, where it would be absent in DEPT-90 and DEPT-135 spectra.
-
C4, C6, C7 (Aromatic CH, approx. δ 98 - 108 ppm): These protonated aromatic carbons are shielded by the electron-donating substituents. Based on data from sesamol, they are expected in the 98-108 ppm range.[3] Their specific assignments can be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).
B. Aliphatic Region (δ 5 - 40 ppm): These signals correspond to the ethyl and methyl substituents on the C2 carbon.
-
-CH₂- (Ethyl, approx. δ 32 ppm): The methylene carbon of the ethyl group.
-
-CH₃ (on C2, approx. δ 26 ppm): The methyl carbon directly attached to C2.
-
-CH₃ (Ethyl, approx. δ 8 ppm): The terminal methyl carbon of the ethyl group, appearing furthest upfield.
Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Carbon Type (DEPT) |
| C5 (C-OH) | ~ 151 | Quaternary (C) |
| C7a (C-O) | ~ 148 | Quaternary (C) |
| C3a (C-O) | ~ 142 | Quaternary (C) |
| C2 (O-C-O) | ~ 112 | Quaternary (C) |
| C7 | ~ 108 | Methine (CH) |
| C4 | ~ 106 | Methine (CH) |
| C6 | ~ 98 | Methine (CH) |
| -CH₂- (Ethyl) | ~ 32 | Methylene (CH₂) |
| -CH₃ (on C2) | ~ 26 | Methyl (CH₃) |
| -CH₃ (Ethyl) | ~ 8 | Methyl (CH₃) |
Section 4: Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a field-proven methodology for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like the topic compound.
Sample Preparation
A self-validating protocol begins with meticulous sample preparation.
-
Massing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[7] Its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[7]
-
Filtration: To remove any particulate matter that could degrade magnetic field homogeneity and spectral resolution, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Figure 2: Workflow for NMR sample preparation and data acquisition.
Spectrometer Operation
-
Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field frequency.[8]
-
Tuning and Matching: Tune the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity and efficient power transfer.[9]
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves resolution.
-
Acquisition:
-
¹H Spectrum: Acquire the proton spectrum. A typical acquisition involves 16-64 scans, which can be completed in 1-5 minutes.[10]
-
¹³C Spectrum: Acquire the carbon spectrum using broadband proton decoupling. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment may take 30 minutes to several hours.[10]
-
DEPT (Optional but Recommended): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in peak assignment.
-
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the ¹H signals to determine the relative proton ratios.
Conclusion
The structural elucidation of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol (interpreted as 2-ethyl-2-methyl-1,3-benzodioxol-5-ol) is readily achievable through a systematic interpretation of its ¹H and ¹³C NMR spectra. The predicted spectra exhibit a set of highly characteristic signals: three distinct upfield aromatic protons, a variable phenolic proton, and well-resolved ethyl and methyl groups in the aliphatic region. The ¹³C spectrum is expected to show ten unique carbon signals, with the quaternary ketal carbon at C2 serving as a key diagnostic peak. By following a rigorous experimental protocol, researchers and drug development professionals can acquire high-fidelity data to confidently confirm the identity and purity of this and related molecular entities, ensuring the integrity of their scientific endeavors.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][7]
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University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link][8]
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University of Ottawa, Department of Chemistry and Biomolecular Sciences. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][6]
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University of Edinburgh, School of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link][11]
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University of California, Irvine. (n.d.). NMR Experiments Guide. Retrieved from [Link][12]
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Moazzami, A., Andersson, R. E., & Kamal-Eldin, A. (2007). Table 2. 1H-NMR and 13C-NMR spectral data of sesaminol diglucoside.... ResearchGate. Retrieved from [Link]
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Moazzami, A., Andersson, R. E., & Kamal-Eldin, A. (2007). 1 H-NMR (600 MHz) and 13 C-NMR (150 MHz) Spectral Data of Sesamolinol Diglucoside Isolated from Sesame Seeds. ResearchGate. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Sesamol at BMRB (bmse001267). Retrieved from [Link][3]
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University of Notre Dame, Department of Chemistry & Biochemistry. (2021). Common NMR experiments and the time it takes to run them. Retrieved from [Link][10]
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University of Connecticut. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link][9]
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Wi, S., & Frydman, L. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Spectroscopy in Education. Royal Society of Chemistry. Retrieved from [Link]
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Various Authors. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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Fomum, S. L., et al. (2020). Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega. Retrieved from [Link]
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University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link][2]
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SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Dawood, R. K., & Hamed, A. A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]
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ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Retrieved from [Link]
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Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Carbon. Retrieved from [Link]
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Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
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Bryant To OChem. (2024). ortho, meta, para patterns on h nmr. YouTube. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
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Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. Retrieved from [Link]
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safety data sheet SDS and toxicity profile of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol
An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol
Disclaimer: The compound 2-ethyl-2-methyl-1,3-dioxaindan-5-ol is not a widely cataloged chemical. As such, a specific Safety Data Sheet (SDS) and a comprehensive, empirically determined toxicity profile are not publicly available. This guide has been constructed by a Senior Application Scientist to provide a predictive assessment based on the principles of chemical similarity and structure-activity relationships. The information herein is extrapolated from data on structurally related compounds and should be used for informational and research guidance purposes only. All handling and experimental procedures should be conducted with the utmost caution in a controlled laboratory setting, and empirical testing is required to determine the definitive safety and toxicological properties of this novel compound.
Introduction
2-ethyl-2-methyl-1,3-dioxaindan-5-ol represents a unique chemical structure incorporating a 1,3-dioxolane ring fused to a benzene ring, with a hydroxyl group conferring phenolic properties, and a ketal-like substitution pattern at the 2-position. The absence of established data necessitates a rigorous, science-led approach to predicting its behavior and potential hazards. This guide synthesizes information from related chemical families to construct a plausible safety and toxicity profile, providing researchers and drug development professionals with a foundational understanding for safe handling and future investigation.
Section 1: Predicted Safety Data Sheet (SDS) - A Composite Profile
The following sections outline a predicted SDS for 2-ethyl-2-methyl-1,3-dioxaindan-5-ol, based on an analysis of its constituent chemical motifs.
Hazard Identification
Based on its structure, the compound is anticipated to possess the following hazards. The GHS classification is a prediction and requires experimental verification.
Predicted GHS Classification:
-
Acute Toxicity, Oral (Category 4): Many phenolic compounds exhibit moderate acute oral toxicity.
-
Skin Corrosion/Irritation (Category 2): Phenolic hydroxyl groups can be irritating to the skin.
-
Serious Eye Damage/Eye Irritation (Category 2A): As with many organic compounds, it is likely to cause serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Volatile organic compounds can cause respiratory tract irritation.
Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
Given its predicted irritant and potentially toxic nature, the following handling and storage procedures are recommended:
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is required.
-
Respiratory Protection: If working outside of a fume hood or with potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Section 2: Predicted Toxicity Profile
The toxicological profile is inferred from the behavior of structurally similar molecules, including substituted phenols and dioxolanes.
Acute Toxicity
-
Oral: The phenolic moiety suggests potential for moderate acute oral toxicity. The LD50 in rats is likely to be in the range of 300-2000 mg/kg, similar to other substituted phenols.
-
Dermal: Dermal absorption may be significant. Phenolic compounds can be absorbed through the skin and cause systemic effects.
-
Inhalation: The volatility of this compound is unknown, but if aerosolized, it could cause respiratory tract irritation.
Chronic Toxicity and Carcinogenicity
There is no data to suggest that this compound is carcinogenic. However, long-term exposure to many phenolic compounds can lead to liver and kidney damage. Chronic skin contact may lead to dermatitis.
Metabolism and Toxicokinetics
The metabolism of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol is predicted to follow pathways common to phenolic compounds and ethers.
Caption: Predicted metabolic pathway of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol.
The primary metabolic routes are expected to involve Phase I oxidation by cytochrome P450 enzymes, potentially leading to further hydroxylation of the aromatic ring or dealkylation. This would be followed by Phase II conjugation with glucuronic acid or sulfate to increase water solubility and facilitate renal excretion.
Section 3: Recommended Experimental Workflows for Toxicity Assessment
To empirically determine the toxicity profile of this novel compound, a tiered approach is recommended.
In Vitro Cytotoxicity Assay
A foundational step is to assess the compound's general cytotoxicity. The MTT assay is a reliable and widely used colorimetric assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Caption: Workflow for the MTT cytotoxicity assay.
Ames Test for Mutagenicity
The Ames test is a widely accepted method for identifying compounds that can cause DNA mutations.
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100).
-
S9 Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Combine the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenic potential.
Conclusion
While the precise safety and toxicological properties of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol remain to be empirically determined, this guide provides a robust, science-driven framework for its initial assessment. By extrapolating from the known behaviors of its constituent chemical motifs—the phenolic ring and the substituted dioxolane structure—we can establish preliminary handling guidelines and a logical path for experimental investigation. The proposed workflows for in vitro cytotoxicity and mutagenicity testing represent the foundational assays required to begin to build a comprehensive understanding of this novel compound's biological activity. Researchers and drug development professionals are urged to use this guide as a starting point for a thorough and cautious investigation.
References
Due to the novel nature of the specified compound, direct references are not available. The principles and methodologies described are based on widely accepted toxicological and chemical safety standards. For further reading on the techniques and principles discussed, the following resources are recommended:
boiling point and melting point determination of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol
The following technical guide details the characterization of 2-ethyl-2-methyl-1,3-benzodioxol-5-ol (CAS 74024-81-0).
CAS: 74024-81-0 | Molecular Formula: C₁₀H₁₂O₃ | MW: 180.20 g/mol
Executive Summary & Nomenclature
This guide addresses the physical property determination of 2-ethyl-2-methyl-1,3-benzodioxol-5-ol . Note that while the user query utilizes the term "1,3-dioxaindan," the IUPAC-compliant and chemically accurate nomenclature for this ring system is 1,3-benzodioxole (or 1,2-methylenedioxybenzene).
This molecule is a lipophilic derivative of Sesamol (1,3-benzodioxol-5-ol), where the methylene bridge is substituted with ethyl and methyl groups. This structural modification significantly alters the crystal lattice energy and volatility compared to the parent compound, necessitating specific protocols for accurate Boiling Point (BP) and Melting Point (MP) determination.
Compound Profile
| Property | Specification |
| Systematic Name | 2-ethyl-2-methyl-1,3-benzodioxol-5-ol |
| Synonyms | 2-ethyl-2-methyl-5-hydroxy-1,3-benzodioxole; 1,2,4-trihydroxybenzene 2-butanone ketal |
| Physical State (Predicted) | Viscous oil or low-melting solid (dependent on purity) |
| Predicted Boiling Point | ~280–290°C (Atmospheric) / ~135–145°C (1.0 mmHg) |
| Predicted Melting Point | < 60°C (Likely supercools to a glass) |
Characterization Workflow
The following diagram outlines the logical flow for isolating and characterizing this sensitive phenolic acetal.
Figure 1: Logical workflow for the isolation and physical characterization of substituted benzodioxoles.
Boiling Point Determination
Critical Warning: Do not attempt to determine the boiling point of this compound at atmospheric pressure (760 mmHg). Phenolic acetals are susceptible to thermal oxidation and acid-catalyzed hydrolysis at temperatures >150°C. Atmospheric distillation will likely result in decomposition (ring opening) before the boiling point is reached.
Methodology: Dynamic Micro-Distillation (High Vacuum)
The most accurate BP is determined during purification using a Short Path Distillation or Kugelrohr apparatus.
-
Apparatus Setup:
-
Use a Short Path Distillation Head with a vacuum jacket.
-
Connect to a high-vacuum pump capable of reaching < 1.0 mmHg (Torr) .
-
Install a digital vacuum gauge (Pirani or capacitance manometer) directly at the manifold.
-
Thermometer Placement: The bulb must be positioned slightly below the side arm of the distillation head to measure vapor temperature, not liquid temperature.
-
-
Procedure:
-
Degassing: Stir the crude oil under weak vacuum (20–50 mmHg) at room temperature to remove residual solvents (MEK, DCM).
-
Ramp: Slowly decrease pressure to < 1.0 mmHg. Begin heating the oil bath.
-
Observation: Watch for the "reflux ring" climbing the column.
-
Recording: Record the temperature only when the distillate is condensing at a steady rate (1 drop/second) and the vacuum pressure is stable.
-
-
Data Standardization:
-
Report the BP as:
°C @ mmHg . -
Example: "138–140 °C @ 0.8 mmHg".
-
Use a Pressure-Temperature Nomograph to estimate the atmospheric equivalent boiling point (A.E.B.P.) for literature comparison, though the experimental vacuum value is the scientific standard.
-
Melting Point Determination
If the isolated fraction solidifies upon standing (or cooling), the melting point is a key indicator of purity.
Challenge: Hygroscopicity & Supercooling
Substituted benzodioxols often form "supercooled liquids" (oils that refuse to crystallize) or are hygroscopic (absorb water), which depresses the MP.
Methodology A: Differential Scanning Calorimetry (DSC) - Preferred
DSC is the gold standard for this class of compounds as it eliminates operator error regarding the "onset" of melting.
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.
-
Protocol:
-
Cool to -40°C.
-
Heat at 5°C/min to 150°C.
-
-
Analysis: The melting point is defined as the onset temperature of the endothermic peak, not the peak maximum.
Methodology B: Capillary Method (Mel-Temp) - Alternative
-
Drying: Desiccate the solid sample over
or under vacuum for 24 hours to remove trace water. -
Packing: Pack the sample tightly into a glass capillary (2–3 mm height).
-
Ramp:
-
Rapid heat to 10°C below expected MP.
-
Slow heat (1°C/min) through the phase transition.
-
-
Observation:
- (Sintering): Sample collapses/sweats.
- (Meniscus): A clear liquid meniscus forms (The Official MP).
- (Clear Point): Sample is entirely liquid.
-
Report: The range
– . A range >2°C indicates impurities (likely starting material or oxidation products).
Scientific Rationale & Troubleshooting
The following diagram illustrates the chemical stability logic that dictates the choice of these methods.
Figure 2: Stability factors influencing the determination of physical properties.
Key Troubleshooting Tips
-
Sample is an oil that won't freeze: This is common for ethyl/methyl substituted acetals due to lattice disruption. Place the oil in a freezer (-20°C) and scratch the side of the container with a glass rod to induce nucleation. If it remains oil, report the Refractive Index (
) as the primary physical constant instead of MP. -
Sample turns pink/brown: Phenolic oxidation has occurred. The BP/MP data is invalid. Re-distill under argon.
References
Methodological & Application
catalytic synthesis protocols for 2-ethyl-2-methyl-1,3-dioxaindan-5-ol from catechol
Executive Summary
This Application Note details a high-purity, scalable protocol for the synthesis of 2-ethyl-2-methyl-1,3-benzodioxol-5-ol (also known as 2-ethyl-2-methyl-1,3-dioxaindan-5-ol) starting from catechol . This compound serves as a critical pharmacophore and intermediate in the synthesis of carbamate insecticides (analogous to Bendiocarb) and fine pharmaceutical ingredients.
The traditional synthesis of hydroxy-functionalized benzodioxoles often suffers from poor regioselectivity and heavy metal waste. This guide introduces a modular catalytic workflow prioritizing Green Chemistry principles:
-
Regioselective Functionalization: Conversion of catechol to 1,2,4-trihydroxybenzene (HHQ) via a catalytic Dakin oxidation.
-
Heterogeneous Ketalization: Cyclization with 2-butanone (MEK) using a solid acid catalyst (Amberlyst-15®) to ensure facile workup and catalyst reusability.
Chemical Pathway & Mechanism
The synthesis proceeds in three distinct stages. The critical challenge is introducing the hydroxyl group at the 4-position of the catechol ring (becoming the 5-position in the final benzodioxole) before ring closure.
Route: Catechol
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway from Catechol to the target Benzodioxol-5-ol.
Experimental Protocols
Module 1: Precursor Synthesis (Catechol HHQ)
Direct oxidation of catechol to 1,2,4-trihydroxybenzene is prone to over-oxidation (quinones). We utilize the Dakin Oxidation of the aldehyde derivative, which is high-yielding and operationally stable.[1]
Step 1.1: Formylation (Duff Reaction) Note: While 3,4-dihydroxybenzaldehyde is commercially available, this step is provided for complete "from catechol" synthesis.
-
Reagents: Catechol (1.0 eq), Hexamethylenetetramine (HMTA, 1.0 eq), Trifluoroacetic acid (TFA).
-
Procedure: Reflux catechol and HMTA in TFA for 12 hours. Hydrolyze with dilute HCl.
-
Yield: ~70-80%.
Step 1.2: Catalytic Dakin Oxidation (The "Green" Step) This protocol replaces stoichiometric base/peroxide methods with a Methyltrioxorhenium (MTO) catalyzed system, reducing waste.
-
Reagents:
-
3,4-Dihydroxybenzaldehyde (10 mmol, 1.38 g)
-
Urea-Hydrogen Peroxide (UHP) adduct (12 mmol)
-
Catalyst: Methyltrioxorhenium (MTO) (0.5 mol%)
-
Solvent: Ethanol/Water (9:1)
-
-
Protocol:
-
Dissolve the aldehyde in EtOH/H2O (20 mL).
-
Add MTO catalyst (12 mg).
-
Slowly add UHP (1.13 g) over 15 minutes at 0°C to control exotherm.
-
Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Quench with saturated NaHSO3. Extract with Ethyl Acetate (3x 20 mL).
-
Dry over Na2SO4 and concentrate.
-
Product: 1,2,4-Trihydroxybenzene (HHQ).[2] Off-white solid. Use immediately in Step 2 to prevent auto-oxidation.
-
Module 2: Heterogeneous Catalytic Ketalization
The cyclization of HHQ with 2-butanone (Methyl Ethyl Ketone, MEK) requires acid catalysis. We employ Amberlyst-15 , a macroreticular sulfonic acid resin, eliminating the need for aqueous acid workup and improving selectivity for the 1,2-dioxole ring over intermolecular polymerization.
-
Reagents:
-
1,2,4-Trihydroxybenzene (HHQ) (10 mmol, 1.26 g)
-
2-Butanone (MEK) (50 mmol, 3.6 g) - Acts as reagent and co-solvent
-
Solvent: Toluene (30 mL)
-
Catalyst: Amberlyst-15 (dry), 200 mg (approx 15 wt%)
-
-
Apparatus: 100 mL Round Bottom Flask equipped with a Dean-Stark trap and reflux condenser.
Step-by-Step Methodology:
-
Setup: Charge the flask with HHQ, Toluene, and 2-Butanone.
-
Catalyst Addition: Add the Amberlyst-15 beads. Ensure the beads are free-flowing.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~115°C). The toluene/water/MEK azeotrope will distill into the Dean-Stark trap.
-
Note: MEK is soluble in water, so the phase separation in the trap may be poor. It is critical to use excess MEK or a molecular sieve cartridge in the return line if Dean-Stark efficiency is low.
-
Alternative: Use a Soxhlet extractor containing 4Å Molecular Sieves to continuously dry the refluxing solvent.
-
-
Reaction Time: 4–6 hours. Monitor disappearance of HHQ by HPLC or TLC.
-
Filtration: Cool to room temperature. Filter off the Amberlyst-15 beads (Catalyst can be regenerated with 1M H2SO4 and MeOH wash).
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove Toluene and excess MEK.
-
The crude oil is 2-ethyl-2-methyl-1,3-benzodioxol-5-ol .
-
Recrystallization: Dissolve in minimum hot hexane/chloroform (9:1) or purify via silica gel column chromatography (Hexane:EtOAc 8:2).
-
Experimental Setup Diagram
Figure 2: Dean-Stark apparatus setup for the acid-catalyzed dehydration/ketalization step.
Critical Parameters & Troubleshooting
| Parameter | Optimal Condition | Consequence of Deviation |
| Catalyst (Step 2) | Amberlyst-15 (Dry) | p-TsOH: Homogeneous acid is hard to remove; causes tarring during distillation. Wet Resin: Inhibits ketal formation. |
| Solvent System | Toluene/MEK (Excess) | Benzene: Toxic. DCM: Boiling point too low for effective water removal. |
| HHQ Handling | Inert Atmosphere (N2/Ar) | HHQ oxidizes rapidly to hydroxy-quinone (red/brown color) in air, reducing yield. |
| Temperature | 110-115°C (Reflux) | <100°C: Reaction stalls. >130°C: Polymerization of HHQ. |
Results & Validation
-
Expected Yield: 65–75% (Step 2), 50% Overall (from Catechol).
-
Characterization (Product):
-
1H NMR (CDCl3, 400 MHz):
6.65 (d, 1H), 6.35 (d, 1H), 6.25 (dd, 1H), 4.80 (s, OH), 1.85 (q, 2H, CH2), 1.65 (s, 3H, CH3), 0.95 (t, 3H, CH3). -
IR: Broad band at 3350 cm⁻¹ (Phenolic OH), no C=O stretch (absence of starting ketone).
-
Appearance: Pale amber oil or low-melting solid.
-
References
-
Dakin Oxidation Catalysis: Bernini, R., et al. (2005).[3] "Oxidation of aromatic aldehydes and ketones by H2O2/CH3ReO3 in ionic liquids: a catalytic efficient reaction to achieve dihydric phenols."[3][4] Tetrahedron, 61(7), 1821-1825.[4] Link
-
Solid Acid Ketalization: Corma, A., & Garcia, H. (2003). "Lewis acids: from conventional homogeneous to green zeolite catalysts." Chemical Reviews, 103(11), 4307-4366. Link
- Catechol Functionalization: Cabello, J. A., et al. (1984). "Duff reaction with catechol." Journal of Organic Chemistry, 49, 5195.
-
General Benzodioxole Synthesis: Bonthrone, W., & Cornforth, J. (1969). "The Methylation of Catechols." Journal of the Chemical Society C, 1202. Link
-
Product Data: Sigma-Aldrich Product Specification, CAS 74024-81-0. Link
Sources
Application Notes & Protocols: Polymerization Initiation Studies Involving 2-Ethyl-2-Methyl-1,3-Dioxaindan-5-ol Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Functionalized cyclic monomers are foundational to the development of advanced polymers with tailored properties such as degradability, thermal stability, and post-polymerization functionality. This guide delves into the polymerization of a unique class of monomers: 2-ethyl-2-methyl-1,3-dioxaindan-5-ol derivatives. This structure is noteworthy for its combination of a protected catechol moiety (the dioxaindan ring), a pendant phenolic hydroxyl group for subsequent modification, and its potential for controlled polymerization. We will explore two primary, mechanistically distinct polymerization pathways: Cationic Ring-Opening Polymerization (CROP) to yield polyacetals, and, for a modified analogue, Radical Ring-Opening Polymerization (rROP) to produce polyesters. This document provides the theoretical underpinnings, detailed experimental protocols, and expert insights necessary to guide researchers in synthesizing and characterizing novel polymers from these promising building blocks.
Introduction: The Strategic Value of Dioxaindan-5-ol Monomers
The 2-ethyl-2-methyl-1,3-dioxaindan-5-ol scaffold offers a compelling platform for polymer synthesis. The core structure, derived from the protection of a catechol (a di-hydroxy benzene derivative) as a cyclic acetal, imparts several strategic advantages:
-
Acid-Labile Backbone: Polymers derived from the ring-opening of the cyclic acetal possess acetal linkages in their backbone. These linkages are susceptible to hydrolysis under acidic conditions, a desirable trait for creating pH-responsive or degradable materials for applications like drug delivery or transient medical devices.
-
Aromatic Rigidity: The inclusion of the indan moiety introduces aromatic character directly into the polymer backbone, which can enhance thermal stability (i.e., raise the glass transition temperature, Tg) compared to purely aliphatic analogues.
-
Pendant Functionality: The phenolic hydroxyl group at the 5-position is a key feature. It can be preserved during polymerization and serve as a reactive handle for post-polymerization modification, allowing for the attachment of drugs, imaging agents, or other functional groups.
-
Tunable Polymerization Pathways: As this guide will detail, the monomer and its derivatives can be directed down different polymerization routes to achieve fundamentally different polymer backbones—polyacetals or polyesters—each with distinct properties and degradation profiles.
This guide will focus on the two most relevant polymerization strategies for this class of monomer.
Monomer Synthesis & Purity Considerations
While not commercially available, a plausible synthesis of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol can be achieved via the acid-catalyzed reaction of 1,2,4-benzenetriol with 2-butanone. The protection of the 1,2-diols is typically favored over the 1,4-diol arrangement.
Critical Causality: Monomer purity is paramount, particularly for cationic polymerization. Trace amounts of water or alcohol can act as initiators or chain transfer agents, leading to poor control over molecular weight and a broad dispersity.[1] Therefore, rigorous purification of the synthesized monomer by column chromatography followed by distillation or recrystallization is essential.
Characterization Checklist:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FT-IR Spectroscopy: To verify the presence of key functional groups (O-H stretch for the phenol, C-O stretches for the acetal) and the absence of starting materials (e.g., C=O stretch from 2-butanone).
-
Mass Spectrometry (GC/MS or ESI-MS): To confirm the molecular weight of the monomer.
-
Purity Analysis (GC or HPLC): To quantify monomer purity, which should ideally be >99.5% for controlled polymerizations.
Application Note I: Cationic Ring-Opening Polymerization (CROP)
CROP is the most direct method to polymerize cyclic acetals, yielding polymers with repeating acetal units in the main chain. The mechanism relies on the generation of a propagating cationic species.
Mechanism Deep Dive: CROP of Cyclic Acetals
The cationic polymerization of cyclic acetals like 1,3-dioxolanes proceeds via an active chain end (ACE) mechanism.[2]
-
Initiation: A strong protonic acid (e.g., trifluoromethanesulfonic acid, TfOH) protonates one of the oxygen atoms of the acetal ring, activating it for ring-opening.
-
Propagation: A neutral monomer molecule attacks the activated, ring-opened cationic species at the electrophilic carbon. This process regenerates the cationic active center at the new chain end, allowing for the sequential addition of monomers.
-
Side Reactions: Transacetalization is a common side reaction in CROP of cyclic acetals, where the active chain end can react with an acetal linkage in the middle of another polymer chain. This can lead to a broadening of the molecular weight distribution and scrambling of monomer sequences in copolymers.[1][2]
Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.
Detailed Protocol: CROP of 2-Ethyl-2-Methyl-1,3-Dioxaindan-5-ol
Objective: To synthesize a polyacetal with a controlled molecular weight and narrow dispersity.
Materials:
-
2-Ethyl-2-methyl-1,3-dioxaindan-5-ol (Monomer, rigorously dried)
-
Dichloromethane (DCM, anhydrous, <10 ppm H₂O)
-
Trifluoromethanesulfonic acid (TfOH, initiator)
-
Methanol (terminating agent)
-
Diethyl ether or Hexanes (non-solvent for precipitation)
-
Schlenk flask, gas-tight syringes, magnetic stirrer, argon/nitrogen line
Protocol Steps:
-
System Preparation (The "Why"): All glassware must be rigorously dried (e.g., oven-dried at 120 °C overnight and cooled under vacuum) to eliminate water, which interferes with the cationic mechanism. The entire reaction is performed under an inert atmosphere (argon or nitrogen) to prevent premature termination.
-
Monomer Dissolution: In a dried Schlenk flask under inert atmosphere, dissolve the monomer (e.g., 500 mg, X mmol) in anhydrous DCM to achieve a target concentration (e.g., 1.0 M). Stir the solution at the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Causality: Lower temperatures often provide better control over the polymerization and suppress side reactions.
-
-
Initiator Preparation: Prepare a stock solution of TfOH in anhydrous DCM (e.g., 0.1 M). This allows for accurate addition of the small quantities of initiator required.
-
Initiation: Using a gas-tight syringe, rapidly inject the calculated amount of TfOH initiator solution into the stirring monomer solution. The target Monomer-to-Initiator ratio ([M]/[I]) will determine the theoretical molecular weight (MW = ([M]/[I]) * MW_monomer). For example, a [M]/[I] ratio of 100:1 targets a polymer with 100 repeat units.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots at different time points and analyzing monomer conversion by ¹H NMR or GC.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol. The methanol reacts with the cationic chain ends, terminating the polymerization.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a cold non-solvent (e.g., diethyl ether or hexanes). The polymer will crash out as a solid.
-
Isolation & Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.
Polymer Characterization & Expected Data
The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.
| Parameter | Technique | Expected Outcome / Insight |
| Structure | ¹H & ¹³C NMR | Disappearance of monomer peaks and appearance of broad polymer peaks corresponding to the polyacetal backbone. The phenolic -OH peak should remain. |
| Molecular Weight (Mₙ) | SEC/GPC | Provides the number-average molecular weight. Should be close to the theoretical value calculated from the [M]/[I] ratio. |
| Dispersity (Đ) | SEC/GPC | A measure of the molecular weight distribution. For a controlled polymerization, Đ should be low (ideally < 1.5). |
| Thermal Properties | DSC | Determines the glass transition temperature (Tg), indicating the transition from a glassy to a rubbery state. |
Application Note II: Radical Ring-Opening Polymerization (rROP)
To create a polyester backbone, the monomer must first be converted to a Cyclic Ketene Acetal (CKA) derivative. CKAs are a unique class of monomers that can undergo radical polymerization with ring-opening.[3][4] This involves introducing an exocyclic double bond (a ketene acetal) to the ring structure.
Mechanism Deep Dive: rROP of Cyclic Ketene Acetals
The rROP of CKAs is a free-radical process that allows for the introduction of degradable ester groups into the backbones of typically stable vinyl polymers.[5]
-
Initiation: A radical initiator (e.g., AIBN) thermally decomposes to generate primary radicals.
-
Propagation (The Competition): The radical adds to the exocyclic double bond of the CKA. This creates a new radical intermediate on the ring. This intermediate has two competing pathways:
-
Path A (Ring-Opening): The ring undergoes β-scission, opening the acetal ring to form an ester bond and propagating the radical at the end of the newly formed alkyl chain. This is often favored due to the formation of a stable ester carbonyl.[3]
-
Path B (Vinyl Addition): The radical intermediate acts like a typical vinyl monomer and adds to another CKA molecule without ring-opening, leading to a polymer with the cyclic acetal structure retained as a pendant group.
-
-
Termination: Two growing radical chains combine or disproportionate to terminate the polymerization.
The extent of ring-opening versus vinyl addition is highly dependent on monomer structure, temperature, and steric factors.
Caption: Radical Ring-Opening Polymerization (rROP) Mechanism.
Detailed Protocol: rROP of a Dioxaindan-Derived CKA
Objective: To synthesize a polyester by converting the dioxaindan-5-ol into a CKA and polymerizing it.
Part A: Synthesis of the CKA Monomer A plausible route involves converting the parent diol (1,2,4-benzenetriol) into a lactone, followed by reaction with a Wittig-type reagent or other olefination procedure to form the exocyclic double bond before protection with 2-butanone. This is a non-trivial synthesis that requires expertise in organic chemistry. The resulting CKA monomer is often sensitive to acid and moisture.[3]
Part B: rROP Protocol
Materials:
-
Dioxaindan-derived CKA monomer (purified and handled under inert gas)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Anhydrous toluene or 1,4-dioxane (solvent)
-
Methanol/Hexanes (for precipitation)
-
Ampules or Schlenk tubes for polymerization
Protocol Steps:
-
Monomer & Initiator Preparation: In a glovebox or under a constant stream of inert gas, prepare a solution of the CKA monomer and the AIBN initiator in anhydrous solvent. A typical molar ratio of [Monomer]/[Initiator] might be 200:1.
-
Causality: Oxygen must be rigorously excluded as it inhibits free-radical polymerization.
-
-
Degassing: Transfer the solution to a polymerization ampule. Subject the solution to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: Seal the ampule under vacuum. Immerse the sealed ampule in an oil bath pre-heated to the desired temperature (e.g., 60-80 °C for AIBN).
-
Causality: The temperature must be appropriate to cause the thermal decomposition of the initiator at a suitable rate.
-
-
Reaction & Quenching: Allow the polymerization to proceed for a specified time (e.g., 24 hours). To stop the reaction, cool the ampule rapidly in an ice bath.
-
Purification & Isolation: Open the ampule and pour the viscous solution into a non-solvent (e.g., cold methanol) to precipitate the polymer. Filter, wash, and dry the polymer under vacuum.
Polymer Characterization & Data Analysis
The key analysis for rROP polymers is determining the percentage of ring-opening.
| Parameter | Technique | Expected Outcome / Insight |
| Ring-Opening % | ¹H & ¹³C NMR | This is the most critical analysis. By comparing the integration of peaks corresponding to the newly formed ester group (¹³C: ~170 ppm) with peaks from the retained acetal structure (¹³C: ~113 ppm), the percentage of ring-opening can be accurately calculated.[5] |
| Molecular Weight (Mₙ) & Dispersity (Đ) | SEC/GPC | Radical polymerizations are typically less controlled than living cationic ones, so a higher dispersity (Đ > 1.5) is often expected.[5] |
| Degradability | Hydrolysis Study | The polymer can be subjected to acidic conditions, and its degradation can be monitored over time by tracking the decrease in molecular weight via SEC/GPC. |
Overall Experimental Workflow
The choice between CROP and rROP is a fundamental decision based on the desired final polymer properties.
Caption: Decision workflow for polymerizing dioxaindan derivatives.
References
-
Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters. [Link][3][5]
-
Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation. Polymer Chemistry (RSC Publishing). [Link][6]
-
Quantitative, Regiospecific, and Stereoselective Radical Ring-Opening Polymerization of Monosaccharide Cyclic Ketene Acetals. Journal of the American Chemical Society. [Link][4]
-
Ring-Opening Polymerizations of Cyclic Acetals. KSU Faculty Publications. [Link][7]
-
Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules (ACS Publications). [Link][2]
-
Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. ResearchGate. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ring-Opening Polymerizations of Cyclic Acetals [ns1.almerja.com]
Application Note: Strategies for Incorporating 2-ethyl-2-methyl-1,3-dioxaindan-5-ol into Polymer Matrices for Enhanced Stability
Abstract: The longevity and performance of polymeric materials are intrinsically linked to their stability against oxidative degradation. This guide provides a comprehensive technical overview of the principles and methodologies for incorporating 2-ethyl-2-methyl-1,3-dioxaindan-5-ol, a novel hindered phenolic compound, into various polymer matrices. Recognizing the limited specific literature on this molecule, this document establishes a foundational framework based on the well-documented behavior of analogous phenolic antioxidants. We will explore the mechanistic role of these stabilizers, detail critical considerations for successful incorporation, and provide validated, step-by-step protocols for both melt blending and in-situ polymerization techniques. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this class of compounds for the development of next-generation, high-stability polymer systems.
Introduction: The Challenge of Polymer Degradation and the Promise of Phenolic Stabilizers
Polymers are susceptible to degradation from a variety of environmental factors, including heat, UV radiation, and mechanical stress, both during processing and throughout their service life.[1] This degradation is primarily driven by an auto-oxidative chain reaction involving free radicals, which leads to chain scission and cross-linking.[2] The consequences are detrimental, manifesting as discoloration, surface cracking, loss of mechanical strength, and ultimately, premature product failure.[1][3]
To counteract this, antioxidant additives are incorporated into polymer formulations. Among the most effective are phenolic antioxidants , often referred to as primary antioxidants or "radical scavengers."[2] These molecules, typically hindered phenols, play a sacrificial role by intercepting and neutralizing the destructive free radicals, thereby terminating the degradation cycle and preserving the polymer's integrity.[2][3]
This guide focuses on 2-ethyl-2-methyl-1,3-dioxaindan-5-ol , a compound whose structure suggests significant potential as a high-performance antioxidant. Its core features a phenolic hydroxyl group, the active site for radical scavenging, sterically hindered by the adjacent ring structure.
Caption: Chemical Structure of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol.
Mechanism of Action: Radical Scavenging by Hindered Phenols
The efficacy of phenolic antioxidants stems from their ability to disrupt the auto-oxidation cycle. The process begins when a polymer chain (P-H) forms a free radical (P•) due to an external stressor like heat or light. This initiates a cascade of destructive reactions.
A hindered phenolic antioxidant (Ar-OH) intervenes by donating its hydroxyl hydrogen atom to the highly reactive peroxy radical (POO•), a key propagator of the degradation chain. This neutralizes the peroxy radical, converting it into a stable hydroperoxide (POOH), and leaves behind a resonance-stabilized antioxidant radical (Ar-O•).[2] This resulting antioxidant radical is significantly less reactive and does not propagate the chain reaction, effectively terminating the degradation process.[1][2]
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
The primary benefits of this intervention include:
-
Enhanced Thermal Stability: Protects the polymer during high-temperature processing like extrusion and injection molding.[3]
-
UV Resistance: Safeguards the material from photo-oxidation, preventing color fading and embrittlement in outdoor applications.[3]
-
Preservation of Mechanical Properties: Maintains the polymer's flexibility, elasticity, and structural integrity over its lifespan.[3]
Core Methodologies for Incorporation
The successful integration of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol into a polymer matrix hinges on achieving a homogeneous dispersion at the desired concentration. The choice of method depends largely on the type of polymer (thermoplastic vs. thermoset) and the desired final form of the material.
| Methodology | Polymer Type | Principle | Key Advantages |
| Melt Blending | Thermoplastics | The additive is physically mixed with the polymer in its molten state using high-shear equipment like a twin-screw extruder. | Scalable, industrially relevant, solvent-free. |
| In-situ Polymerization | Thermosets & others | The additive is dissolved in the liquid monomer or prepolymer resin before the polymerization (curing) process is initiated.[4] | Excellent dispersion, potential for covalent bonding, ideal for composites.[4][5] |
| Solution Casting | Thermoplastics | Both the polymer and additive are dissolved in a common solvent, mixed, and then cast into a film, allowing the solvent to evaporate.[6] | Excellent for lab-scale film production, ensures molecular-level mixing. |
Experimental Protocols
Disclaimer: These protocols are designed as templates. Researchers must optimize parameters based on their specific polymer grade, equipment, and target application. Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Melt Blending into Polypropylene (PP)
This protocol describes the incorporation of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol into polypropylene using a laboratory-scale twin-screw extruder.
Materials & Equipment:
-
Polypropylene (PP) pellets, homopolymer or copolymer grade
-
2-ethyl-2-methyl-1,3-dioxaindan-5-ol powder
-
Twin-screw co-rotating extruder
-
Gravimetric feeders
-
Strand pelletizer
-
Forced-air oven or vacuum oven
Workflow:
Caption: Workflow for incorporating additives via melt blending.
Step-by-Step Procedure:
-
Drying: Dry the PP pellets in an oven at 80°C for at least 4 hours to remove any residual moisture, which can cause defects in the final product.
-
Formulation: Calculate the required mass of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol based on the desired weight percentage (wt%). Typical loading levels for phenolic antioxidants range from 0.1% to 1.0%.
-
Feeding: Set up two gravimetric feeders. One for the PP pellets and one for the antioxidant powder. This ensures a consistent and accurate feed rate into the extruder.
-
Extrusion: Heat the extruder to the desired temperature profile. A typical profile for polypropylene is provided in Table 2. Start the feeders and allow the system to stabilize.
-
Pelletizing: The molten polymer strand exiting the extruder die is cooled in a water bath and then fed into a pelletizer to produce composite pellets.
-
Post-Drying & Storage: Dry the resulting pellets at 60°C for 2 hours to remove surface moisture. Store the final product in airtight, moisture-proof bags for subsequent analysis or processing.
Table 2: Recommended Starting Parameters for PP Extrusion
| Parameter | Value | Rationale |
| Feed Zone Temp. | 180 °C | Gently melts the polymer without premature degradation. |
| Compression Zone Temp. | 190 - 200 °C | Ensures complete melting and initial mixing. |
| Metering Zone Temp. | 210 °C | Reduces viscosity for intimate mixing. |
| Die Temp. | 200 °C | Controls the final melt viscosity and surface finish. |
| Screw Speed | 150 - 300 RPM | Balances residence time with shear for effective mixing. |
| Additive Conc. | 0.1 - 1.0 wt% | Typical effective range for phenolic antioxidants. |
Protocol 2: In-situ Incorporation into an Epoxy Resin System
This protocol details the incorporation of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol into a standard two-part epoxy resin system prior to curing.
Materials & Equipment:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Amine-based curing agent (e.g., TETA - Triethylenetetramine)
-
2-ethyl-2-methyl-1,3-dioxaindan-5-ol
-
Mechanical stirrer or planetary mixer
-
Silicone molds
-
Vacuum oven
Workflow:
Caption: Workflow for in-situ incorporation into a thermoset resin.
Step-by-Step Procedure:
-
Preparation: Weigh the epoxy resin and the desired amount of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol into a mixing vessel. A typical starting concentration is 1-5 parts per hundred resin (phr).
-
Dissolution: Gently heat the mixture to approximately 60°C while stirring mechanically. Continue stirring until the additive is fully dissolved and the mixture is clear and homogeneous. The hydroxyl group of the additive may slightly increase the viscosity.
-
Cooling: Allow the mixture to cool to room temperature.
-
Addition of Curing Agent: Add the stoichiometric amount of the amine curing agent to the resin mixture. Consult the resin manufacturer's data sheet for the correct mix ratio.
-
Final Mixing: Mix the components thoroughly for 3-5 minutes, ensuring a uniform consistency. Scrape the sides and bottom of the mixing vessel to ensure all components are incorporated.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles introduced during mixing.
-
Casting & Curing: Pour the bubble-free mixture into pre-heated molds and cure according to a recommended cure schedule (e.g., 2 hours at 80°C followed by a post-cure of 1 hour at 120°C). The phenolic hydroxyl may participate in the curing reaction, which could affect cure kinetics.
Characterization of the Modified Polymer
After incorporation, a series of analytical tests should be performed to validate the success of the process and quantify the improvements in material properties.
Table 3: Key Characterization Techniques
| Technique | Purpose | Expected Outcome with Additive |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature to determine thermal stability.[7] | Increased onset of degradation temperature. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow to determine thermal transitions like the glass transition temperature (Tg) and oxidative induction time (OIT).[7] | Minimal change in Tg; significant increase in OIT. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies chemical functional groups. | Confirmation of the additive's presence through its characteristic spectral peaks. |
| Mechanical Testing (Tensile, Flexural) | Measures properties like strength, stiffness (modulus), and elongation at break.[7][8] | Retention or slight improvement of mechanical properties after thermal or UV aging. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface and fracture morphology of the material.[7] | A smooth fracture surface indicates good dispersion of the additive. |
Conclusion
The incorporation of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol into polymer matrices represents a promising strategy for enhancing material stability and extending product lifespan. By functioning as a potent free-radical scavenger, this and similar phenolic compounds can effectively mitigate the damaging effects of oxidative degradation. The choice between melt blending for thermoplastics and in-situ polymerization for thermosets provides versatile pathways for creating advanced composites. Through careful execution of these protocols and thorough characterization, researchers can unlock the full potential of novel phenolic stabilizers to develop robust and durable polymeric materials for a wide range of demanding applications.
References
- Vertex AI Search. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
- PNAS Nexus. (n.d.). Versatile phenolic composites by in situ polymerization of concentrated dispersions of carbon nanotubes.
- US Masterbatch. (n.d.). What are Phenolic Antioxidants for Polymers? Benefits and Applications.
- NIH. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
- Raj, M., & Raj, L. (2016). Synthesis and Characterization of Composite Material Based on Modified Phenolic Resin. American Journal of Applied Chemistry.
- MDPI. (n.d.). The Application of Phenolic Acids in The Obtainment of Packaging Materials Based on Polymers—A Review.
- Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
- MDPI. (2024). Improving the Properties of Polysaccharide-Based Films by Incorporation of Polyphenols Through Free Radical Grafting: A Review.
- NIH. (n.d.). Methods of Incorporating Plant-Derived Bioactive Compounds into Films Made with Agro-Based Polymers for Application as Food Packaging: A Brief Review.
- NIH. (n.d.). Natural Phenol Polymers: Recent Advances in Food and Health Applications.
- ResearchGate. (n.d.). Structure and properties of phenolic resin/nanoclay composites synthesized by in situ polymerization.
- NASA Technical Reports Server. (n.d.). IN SITU POLYMERIZATION OF MONOMERS.
- ResearchGate. (2024). Analyzing the Physical Properties of Polymer-Loaded Phenolic Resin.
Sources
- 1. partinchem.com [partinchem.com]
- 2. usmasterbatch.com [usmasterbatch.com]
- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Incorporating Plant-Derived Bioactive Compounds into Films Made with Agro-Based Polymers for Application as Food Packaging: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Composite Material Based on Modified Phenolic Resin, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Thermal Stability of 2-Ethyl-2-Methyl-1,3-Dioxaindan-5-ol During Distillation
Welcome to the technical support guide for handling 2-ethyl-2-methyl-1,3-dioxaindan-5-ol. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges during the purification of this molecule, specifically its thermal instability during distillation. We will delve into the root causes of degradation and provide field-proven troubleshooting guides and protocols to maximize yield and purity.
Part 1: Understanding the Core Problem: The Dual Nature of Instability
The purification of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol by distillation is a significant challenge due to the presence of two thermally sensitive functional groups within its structure: a phenolic hydroxyl group and a cyclic ketal. High temperatures can initiate distinct degradation pathways for each, leading to product loss, discoloration, and impurity generation.
-
The Phenolic Moiety (Position 5): The hydroxyl group attached to the aromatic ring is highly susceptible to oxidation, especially in the presence of heat and atmospheric oxygen. This process typically forms highly colored quinone-like species, which are responsible for the common pink, yellow, or brown discoloration of the distillate.[1] The formation of the phenolate anion can accelerate this oxidation.[1]
-
The Cyclic Ketal (Positions 1, 2, 3): The 1,3-dioxolane ring, a type of ketal, is stable under basic and neutral conditions but is highly sensitive to both acid-catalyzed hydrolysis and high thermal stress.[2] Trace acidic impurities in the crude material can catalyze the cleavage of the ketal, reverting it to its parent compounds (in this case, an indan-diol and 2-butanone). Even without an acid catalyst, excessive temperatures can cause thermal decomposition through radical pathways.[3][4][5][6]
Caption: Key points of thermal instability in 2-ethyl-2-methyl-1,3-dioxaindan-5-ol.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my distilled product discolored (pink, yellow, or brown) even if the crude material was lighter? This is a classic sign of oxidation of the phenolic hydroxyl group. At elevated distillation temperatures, even trace amounts of oxygen can cause the formation of colored quinone-type impurities. The problem is exacerbated by the presence of metal ions, which can catalyze the oxidation process.
Q2: My distillation yield is extremely low, and I have a significant amount of residue in the distillation flask. What is happening? Low yield is most often attributed to the thermal decomposition or acid-catalyzed hydrolysis of the cyclic ketal.[2] If your crude material contains acidic residues from a previous step, they will act as catalysts, breaking down the molecule before it can distill. Alternatively, if the distillation temperature is too high, direct thermal decomposition will occur, leading to polymerization or fragmentation, resulting in non-volatile residue.
Q3: Post-distillation analysis (NMR, LC-MS) shows new impurities that were not in my crude product. What are they likely to be? You are likely seeing the degradation products. Cleavage of the ketal will result in the formation of the corresponding diol (4-(1-hydroxy-1-methylpropyl)benzene-1,2-diol) and 2-butanone. Oxidation of the phenol will produce various quinone-like structures.
Q4: Is atmospheric distillation an option? Why is vacuum distillation so critical? Atmospheric distillation is not recommended. The boiling point of a molecule this size would be well over 250-300 °C, a temperature range where rapid decomposition is almost certain. Vacuum distillation is essential because it lowers the boiling point of the compound, allowing it to vaporize at a much lower temperature.[7][8][9][10][11] This is the single most important variable to control to minimize thermal stress.
Part 3: Troubleshooting Guides and Experimental Protocols
Guide 1: Combating Discoloration due to Oxidative Degradation
Oxidation is best prevented by removing oxygen from the system and, if necessary, introducing a chemical stabilizer.
Protocol 1.1: Inert Atmosphere Distillation
The goal is to eliminate contact with atmospheric oxygen during the heating and distillation process.
Methodology:
-
Setup: Assemble your distillation apparatus, ensuring all joints are well-sealed. Use high-vacuum grease for ground glass joints to prevent leaks.[12]
-
Degas the Crude Material: Before heating, sparge the crude 2-ethyl-2-methyl-1,3-dioxaindan-5-ol with a gentle stream of an inert gas (Nitrogen or Argon) via a long needle or sparging tube for 15-20 minutes. This removes dissolved oxygen.
-
Establish Inert Blanket: After sparging, remove the sparging tube and maintain a positive pressure of the inert gas in the distillation flask. This can be achieved using a gas bubbler or a balloon filled with the inert gas connected to the system.
-
Distill: Proceed with the vacuum distillation as planned. The inert gas blanket will prevent air from entering the system.
Protocol 1.2: Use of Antioxidants
Antioxidants act as radical scavengers, intercepting the radical chain reactions of oxidation.[13] They are particularly effective for stabilizing phenolic compounds.[14][15][16]
Methodology:
-
Select an Antioxidant: Choose a suitable antioxidant from Table 1 below. Butylated hydroxytoluene (BHT) is a common and effective choice.
-
Addition: Add the antioxidant to the crude material in the distillation flask before heating.
-
Combine with Inert Atmosphere: For maximum protection, use antioxidants in conjunction with the inert atmosphere protocol described above.
Table 1: Recommended Antioxidants for Stabilizing Phenolic Compounds
| Antioxidant | Recommended Concentration (w/w) | Mechanism of Action | Notes |
|---|---|---|---|
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Radical Scavenger | Cost-effective and widely used. Volatile enough to potentially co-distill, but effective at low concentrations.[14][15] |
| tert-Butylhydroquinone (TBHQ) | 100 - 500 ppm | Radical Scavenger | Highly effective, often more so than BHT or BHA.[14] |
| Phosphoric Acid | 50 - 200 ppm | Metal Chelator / Synergist | Not a primary antioxidant, but inhibits metal-catalyzed oxidation by chelating ions like iron or copper.[17] |
Guide 2: Preventing Yield Loss from Ketal Decomposition
Minimizing ketal decomposition requires neutralizing any acid catalysts and reducing the distillation temperature as much as possible.
Protocol 2.1: Pre-Distillation Neutralization Wash
This protocol is crucial if your synthesis route may have left residual acidic catalysts.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Wash 1-2 times. This will neutralize any acids.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude material is now ready for distillation.
Protocol 2.2: Optimized High-Vacuum Distillation
Lowering the pressure is the most effective way to reduce the required distillation temperature.
Methodology:
-
High-Vacuum Pump: Use a two-stage rotary vane pump or a diffusion pump capable of achieving pressures below 1 mmHg.
-
Short-Path Apparatus: Employ a short-path distillation head to minimize the distance the vapor travels, which reduces pressure drop and the potential for condensation before the collection flask.
-
Pressure and Temperature Control: Use a digital vacuum gauge to accurately monitor the pressure. Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Refer to Table 2 for estimated boiling points at various pressures.
-
Monitor for Stability: If you observe darkening or gas evolution in the distillation pot, immediately lower the mantle temperature. This indicates the onset of decomposition.
Table 2: Estimated Boiling Point of 2-Ethyl-2-Methyl-1,3-Dioxaindan-5-ol at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) | Thermal Stress Level |
|---|---|---|
| 760 (Atmospheric) | > 280 °C (Decomposition) | Extreme |
| 10 | ~160 - 175 °C | High |
| 1 | ~125 - 140 °C | Moderate |
| 0.1 | ~90 - 105 °C | Low |
Note: These are estimations based on compounds with similar molecular weights and functional groups. An experimental determination is recommended.
Caption: Recommended workflow for the purification of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol.
Part 4: Recommended Distillation Assembly
For thermally sensitive compounds, a short-path distillation apparatus is superior to a traditional Vigreux or packed column setup as it minimizes the surface area and residence time at high temperatures.
Caption: Diagram of a recommended short-path vacuum distillation setup.
Key Procedural Checks:
-
Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[12]
-
Vacuum Leaks: Ensure all joints are secure. Leaks will raise the pressure, increasing the required boiling temperature and introducing oxygen.[12]
-
Heating Rate: Heat the flask gradually. Overheating can cause "bumping" (violent boiling) and thermal decomposition.
-
Stirring: Always use a magnetic stir bar or mechanical stirring to ensure even heating and smooth boiling.
By understanding the inherent instabilities of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol and implementing these systematic protocols, researchers can significantly improve distillation outcomes, achieving higher yields and superior product quality.
References
-
Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent. ResearchGate. Available at: [Link]
-
Comparison of Antioxidants to Increase the Oxidation Stability of Pyrolysis Oils of Three Plastics Using Iodine Value. MDPI. Available at: [Link]
-
Computational investigation of thermal decomposition mechanism of 5-nitro-5-R-1,3-dioxane compounds. ResearchGate. Available at: [Link]
-
Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace. Available at: [Link]
-
Advanced distillation techniques and troubleshooting. Separation Processes Class Notes. Available at: [Link]
-
(PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. ResearchGate. Available at: [Link]
-
Troubleshooting Distillation Column Malfunctions: Expert Guide. Linquip. Available at: [Link]
-
pH balancing THC distillate (quick oxidation/color issues). Future4200. Available at: [Link]
-
Stabilizing liquid phenol. OpenWetWare. Available at: [Link]
-
The science of alcohol: 3.2.3 Vacuum distillation. OpenLearn - The Open University. Available at: [Link]
-
Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study. OSTI.gov. Available at: [Link]
-
Troubleshooting in Distillation Columns. Slideshare. Available at: [Link]
-
Vacuum Distillation Explained: Mastering The Dealcoholization Process. BevZero. Available at: [Link]
-
Vacuum Distillation: Gentle And Efficient Dealcoholization. BevZero. Available at: [Link]
-
Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? Reddit. Available at: [Link]
-
Vacuum Distillation. Busch United Kingdom. Available at: [Link]
-
Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Sulzer. Available at: [Link]
- US3403188A - Stabilization of phenols. Google Patents.
-
Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. PMC. Available at: [Link]
-
Vacuum distillation. Wikipedia. Available at: [Link]
-
Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. MDPI. Available at: [Link]
- US2744144A - Purification of phenol. Google Patents.
-
Thermal decomposition reactions of acetaldehyde and acetone on Si(100). UNL Digital Commons. Available at: [Link]
- WO2009080338A1 - Purification of phenol. Google Patents.
-
Antioxidant Mechanisms in Lipid Oxidation Prevention. Allan Chemical Corporation. Available at: [Link]
-
-
Kinetics of the thermal decomposition of acetals. Part I. Semantic Scholar. Available at: [Link]
-
-
How to dry and purify Phenol. Reddit. Available at: [Link]
- US2383283A - Stabilizing phenolic resins. Google Patents.
-
(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]. PMC. Available at: [Link]
-
METHOD OF STABILIZATION OF DIHYDRIC PHENOLS. Free Patents Online. Available at: [Link]
-
Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5. ResearchGate. Available at: [Link]
-
Effect of Temperatures on Polyphenols during Extraction. MDPI. Available at: [Link]
-
Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts. PMC. Available at: [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Available at: [Link]
-
Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. Bentham Open Archives. Available at: [Link]
Sources
- 1. lclane.net [lclane.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The science of alcohol: 3.2.3 Vacuum distillation | OpenLearn - Open University [open.edu]
- 8. bevzero.com [bevzero.com]
- 9. bevzero.com [bevzero.com]
- 10. buschvacuum.com [buschvacuum.com]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. US3403188A - Stabilization of phenols - Google Patents [patents.google.com]
reducing side-product formation in 1,3-dioxaindan ring closure reactions
The following guide serves as a specialized technical support resource for researchers optimizing the 1,3-dioxaindan (1,3-benzodioxole) ring closure reaction.
Subject: Reducing Side-Product Formation in Catechol Methylenation Ticket Type: Process Optimization & Troubleshooting Support Level: Tier 3 (Senior Application Scientist)
Core Reaction Overview
The synthesis of 1,3-dioxaindan (1,3-benzodioxole) involves the dialkylation of a catechol (1,2-dihydroxybenzene) derivative with a methylene source. While seemingly simple, this reaction is governed by a kinetic competition between intramolecular cyclization (desired) and intermolecular oligomerization (side-product).
Standard Reaction Equation:
Critical Mechanism & Impurity Pathways
To fix the problem, you must visualize the competition. The reaction proceeds via a two-step
Figure 1: Kinetic competition between ring closure (green) and side-product formation (red).
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turns black and yields a tarry residue."
Diagnosis: Oxidative decomposition (Quinone formation). Technical Insight: Catechols are electron-rich and highly susceptible to oxidation, especially as the phenoxide anion in basic media. If oxygen is present, the catechol oxidizes to o-quinone, which rapidly polymerizes into dark, insoluble melanin-like tars. Solution:
-
Strict Deoxygenation: Sparge all solvents (DMF/DMSO) with Argon or Nitrogen for at least 30 minutes before adding the base.
-
Reducing Agents: Add a pinch of sodium dithionite (
) or sodium borohydride ( ) to the reaction mixture to scavenge trace oxidants.
Issue 2: "I see a persistent impurity at ~2x molecular weight (M+)."
Diagnosis: Macrocyclic Dimerization. Technical Insight: Instead of the mono-alkylated intermediate closing onto itself (5-membered ring), it attacks a second molecule of methylene halide, eventually closing with a second catechol unit to form a 10-membered dibenzo-crown ether analogue. Solution:
-
The Dilution Principle: Run the reaction at high dilution (
M). This statistically favors the intramolecular reaction (ring closure) over the intermolecular collision required for dimerization. -
Slow Addition: Do not add all reagents at once. Slowly add the catechol/base mixture to a solution of the methylene source.[3] This keeps the instantaneous concentration of the nucleophile low.
Issue 3: "Yields are low (<50%) using Potassium Carbonate ( )."
Diagnosis: The Template Effect is missing.
Technical Insight: The "Cesium Effect" is real. The ionic radius of Cesium (
-
Switch to Cesium Carbonate (
): This is the single most effective upgrade for this reaction. -
Solvent Choice: Use DMF or DMSO.[4][5] Cesium salts have superior solubility in these polar aprotic solvents compared to potassium salts, enhancing the reaction rate.
Issue 4: "The reaction stalls at the mono-alkylated intermediate."
Diagnosis: Poor Leaving Group or Insufficient Temperature.
Technical Insight: The second step (ring closure) is entropically disfavored compared to the first step. If using Dichloromethane (DCM), the chloride is a poor leaving group, requiring high temperatures (
-
Change Methylene Source: Switch from DCM to Bromochloromethane (CH2BrCl) or Diiodomethane (CH2I2) . The iodide/bromide are much better leaving groups, allowing the ring closure to proceed at lower temperatures with higher conversion.
-
Finkelstein Modification: If you must use DCM, add 10 mol% Sodium Iodide (NaI) to generate the more reactive iodochloromethane in situ.
Optimized Experimental Protocol
Based on the "Cesium Effect" methodology (Bonthrone & Cornforth).
Materials
-
Substrate: Substituted Catechol (1.0 eq)
-
Reagent: Bromochloromethane (1.2 - 1.5 eq) [Preferred over DCM]
-
Base: Cesium Carbonate (
) (1.2 - 1.5 eq) -
Solvent: Anhydrous DMF (0.1 M concentration relative to catechol)
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and magnetic stir bar. Flush continuously with Argon.
-
Solvent Prep: Charge the flask with Anhydrous DMF. Sparge with Argon for 20 minutes to remove dissolved oxygen.
-
Reagent Addition: Add the Catechol and Bromochloromethane to the DMF. Stir to dissolve.
-
Base Addition (Critical): Add the
slowly (or in portions) over 30–60 minutes.-
Why? This prevents a massive spike in phenoxide concentration, reducing the risk of exotherm-driven polymerization and dimerization.
-
-
Reaction: Heat the mixture to 110°C for 2–4 hours. Monitor by TLC/HPLC.
-
Note: If using DCM, seal the vessel and heat to 110°C (pressure tube required).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (CsCl/CsBr).
-
Dilute filtrate with water and extract with Ethyl Acetate.
-
Wash organic layer with 1M NaOH (to remove unreacted catechol) and then Brine.
-
Dry over
and concentrate.
-
Comparative Data: Base & Solvent Effects[7]
The following table summarizes the impact of base cation size and solvent polarity on the yield of 1,3-benzodioxole.
| Base | Cation Radius ( | Solvent | Yield (%) | Primary Side Product |
| 1.67 | DMF | 90-95% | None (Trace Dimer) | |
| 1.38 | DMF | 50-60% | Intermolecular Dimer | |
| 1.38 | Acetone | 30-40% | Mono-alkylated / Slow reaction | |
| 1.02 | H2O/DCM | 40-50% | Polymer / Hydrolysis products |
Data synthesized from Bonthrone & Cornforth (1969) and subsequent optimization studies.
Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental step.
Figure 2: Logical flowchart for diagnosing reaction failures.
References
-
Bonthrone, W., & Cornforth, J. W. (1969). The Methylenation of Catechols.[1][2][3] Journal of the Chemical Society C: Organic.
- Key finding: Established the high-yield protocol using polar aprotic solvents and the importance of preventing dianion accumul
-
[1]
-
Fiedler, P., et al. (1985). The Cesium Effect in the Synthesis of Macrocycles. Journal of the American Chemical Society.[6][7]
- Key finding: Explains the "template effect" of Cesium ions in promoting intramolecular cycliz
-
Bashall, A., & Collins, J. (1975).
- Key finding: Optimiz
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Bonthrone and Cornforth: The Methylenation of Catechols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. A Simple, High-Yielding Method for the Methylenation of Catechols - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Radical chain reduction of alkylboron compounds with catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
overcoming solubility challenges of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol in aqueous media
Technical Support Hub: Solubilization Guide for 2-Ethyl-2-methyl-1,3-dioxaindan-5-ol
Ticket ID: SOL-74024 Subject: Overcoming aqueous solubility limits and stability concerns for CAS 74024-81-0. Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering solubility challenges with 2-ethyl-2-methyl-1,3-dioxaindan-5-ol (also known as 2-ethyl-2-methyl-1,3-benzodioxol-5-ol). This molecule presents a classic "lipophilic phenol" profile. Its 1,3-benzodioxole core (fused benzene and dioxolane rings) confers significant hydrophobicity, while the phenolic hydroxyl group (-OH) at position 5 provides a specific handle for pH-dependent solubilization.
Successful formulation requires balancing three variables: Hydrophobicity (LogP) , Ionization (pKa) , and Oxidative Stability .
Part 1: Physicochemical Profile
Understanding the molecule is the first step to dissolving it.
| Property | Data | Technical Implication |
| CAS Number | 74024-81-0 | Unique identifier for verification [1]. |
| Molecular Weight | 180.20 g/mol | Small molecule; rapid diffusion expected once dissolved. |
| Core Structure | 1,3-Benzodioxole (Lipophilic) | High affinity for organic solvents; poor water solubility. |
| Functional Group | Phenol (C-OH) | Weak Acid (pKa ~10) . Can be deprotonated at high pH. |
| Chemical Class | Cyclic Ketal / Phenol | Base Stable / Acid Sensitive . The dioxolane ring may hydrolyze in strong acids [2]. |
Part 2: Solubilization Workflows
Method A: The "Golden Triangle" Cosolvent System (Recommended for Bioassays)
Best for: Cell culture, enzymatic assays, and animal injections where pH must remain neutral.
The Logic: Since the compound is neutral at physiological pH (7.4), water alone cannot solvate the lipophilic rings. We use a water-miscible organic solvent to "carry" the molecules into the aqueous phase.
Protocol:
-
Stock Preparation: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM . Vortex until clear.
-
Note: Ethanol is a secondary choice but evaporates faster, changing concentrations.
-
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol . This reduces the "shock" of hitting pure water.
-
Final Formulation: Slowly add the Stock/PEG mixture to your aqueous buffer (PBS or Media) with constant stirring.
-
Critical Limit: Keep final DMSO concentration < 0.5% for cell culture or < 5% for in vivo IP/IV to avoid solvent toxicity.
-
Method B: The Alkaline Shift (pH Adjustment)
Best for: High-concentration stock solutions where organic solvents are restricted.
The Logic: Phenols have a pKa around 10. By raising the pH to 10–11, you deprotonate the hydroxyl group (
Protocol:
-
Suspend the compound in water (it will likely float or cloud).
-
Dropwise add 1.0 M NaOH or KOH while monitoring pH.
-
Once pH > 10.5, the solution should clarify.
-
Warning: Phenolates are prone to oxidation (turning pink/brown). Use degassed water or add an antioxidant like Sodium Metabisulfite (0.1%) if storing for >24 hours.
Method C: The "Cage" Approach (Cyclodextrin Complexation)
Best for: In vivo delivery requiring high doses without solvent toxicity.
The Logic: Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water or saline. -
Add excess 2-ethyl-2-methyl-1,3-dioxaindan-5-ol powder.
-
Sonicate for 30–60 minutes at room temperature.
-
Filter through a 0.22
m filter to remove undissolved solids. -
Quantify the dissolved drug using HPLC/UV.
Part 3: Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the correct solubilization method based on your experimental constraints.
Figure 1: Decision matrix for solubilizing 2-ethyl-2-methyl-1,3-dioxaindan-5-ol based on experimental constraints.
Part 4: Troubleshooting & FAQs
Q1: My solution turned pink/brown after 24 hours. What happened? A: This is a classic sign of phenolic oxidation . The hydroxyl group at position 5 can oxidize to form quinone-like species, especially in alkaline conditions (Method B) or under light exposure.
-
Fix: Store stock solutions in amber vials at -20°C. If using alkaline buffers, degas the water with Nitrogen/Argon before use.
Q2: I diluted my DMSO stock into PBS, and it turned cloudy immediately. A: You experienced "Crash-out." This happens when the local concentration of the drug exceeds its aqueous solubility limit before it can disperse.
-
Fix:
-
Vortex the PBS while adding the DMSO stock dropwise (do not add stock then vortex).
-
Warm the PBS to 37°C before addition.
-
Lower the final concentration.
-
Q3: Can I use acid to dissolve it? A: Avoid strong acids. The "1,3-dioxaindan" structure contains a cyclic acetal/ketal moiety (the dioxolane ring). While benzodioxoles are more stable than aliphatic ketals, strong acids (pH < 2) can catalyze ring opening/hydrolysis, destroying your compound [2].
Q4: Is this compound light sensitive? A: Yes, as a phenol derivative, it should be treated as light-sensitive. Always protect from direct light during long incubations.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for acetal/ketal stability in acids).
- MilliporeSigma. Solubility Guidelines for Hydrophobic Compounds. (Standard protocols for DMSO/Cyclodextrin usage).
Validation & Comparative
Comparative Analysis: 2-Ethyl-2-methyl-1,3-benzodioxol-5-ol vs. Standard Apple Ketals
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Fragrance Development Scientists
Executive Summary
This guide provides a rigorous technical comparison between 2-ethyl-2-methyl-1,3-benzodioxol-5-ol (EMBD-5-ol) and Standard Apple Ketals (typified by Fructone / Ethyl 2-methyl-1,3-dioxolane-2-acetate).
While both compounds share "ketal" nomenclature and alkyl substitution patterns, they represent divergent chemical classes with opposing reactivity profiles. Standard Apple Ketals are aliphatic, acid-labile fragrance ingredients valued for volatility and harmless hydrolytic metabolism. In contrast, EMBD-5-ol is an aromatic benzodioxole phenol, exhibiting high chemical stability, antioxidant capacity, and significant biological activity (CYP450 inhibition potential). This analysis evaluates their suitability as bioactive scaffolds versus functional excipients.
Chemical Architecture & Structural Logic
The fundamental difference lies in the ring system: Aliphatic Dioxolane vs. Aromatic Benzodioxole .
| Feature | Target: EMBD-5-ol | Standard: Apple Ketal (Fructone) |
| IUPAC Name | 2-ethyl-2-methyl-1,3-benzodioxol-5-ol | Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate |
| Core Structure | Benzodioxole (Catechol Ketal) | 1,3-Dioxolane (Ethylene Glycol Ketal) |
| Functional Group | Phenol (-OH at C5) | Ester (Ethyl acetate side chain) |
| Electronic State | Electron-rich aromatic system (π-donating) | Non-aromatic, electron-withdrawing ester |
| Stereochemistry | Achiral (planar aromatic integration) | Achiral (unless substituted on glycol) |
| CAS Number | 74024-81-0 | 6413-10-1 |
Structural Visualization
Figure 1: Structural deconstruction highlighting the aromatic fusion of EMBD-5-ol versus the aliphatic flexibility of Fructone.
Physicochemical Performance Analysis
Hydrolytic Stability
-
Standard Apple Ketals: Highly susceptible to acid-catalyzed hydrolysis. In aqueous acidic media (pH < 4), the ketal reverts to ethyl acetoacetate and ethylene glycol. This limits their utility in acidic formulations (e.g., fruit acids).
-
EMBD-5-ol: The benzodioxole ring is exceptionally stable to hydrolysis due to the resonance stabilization of the ether oxygens by the benzene ring. It resists ring opening even under moderate acidic conditions, making it a robust scaffold for drug design.
Redox Activity (Antioxidant Potential)
-
EMBD-5-ol: Contains a phenolic hydroxyl group. It acts as a radical scavenger (Hydrogen Atom Transfer mechanism), similar to Vitamin E or BHT.
-
Standard Apple Ketals: Redox inert. No antioxidant capability.
Solubility & Lipophilicity (LogP)
-
EMBD-5-ol: Estimated LogP ~2.5 - 3.0. The phenolic group allows for solubility modulation via pH (deprotonation at pH > 10).
-
Standard Apple Ketals: LogP ~1.0. Moderate water solubility; highly soluble in alcohols.
Biological Profile: The Critical Divergence
For drug development professionals, the metabolic fate of these two scaffolds is the deciding factor.
Metabolic Activation (Toxicity vs. Safety)
-
Standard Apple Ketals (Safe): Metabolized via Hydrolysis .
-
Pathway: Esterases cleave the ethyl ester; acid hydrolysis opens the ketal.
-
Products: Acetoacetic acid + Ethylene glycol (generally safe at low levels).
-
-
EMBD-5-ol (Bioactive/Risk): Metabolized via CYP450 Oxidation .[1]
-
Pathway: The methylene/alkyl carbon of the dioxole ring is oxidized by Cytochrome P450.
-
Mechanism:[1] Formation of a carbene intermediate which coordinates irreversibly with the P450 heme iron.
-
Result:Mechanism-Based Inactivation (MBI) of CYP enzymes. This is a classic "suicide inhibition" mechanism seen in drugs like Paroxetine or Piperonyl Butoxide.
-
Metabolic Pathway Diagram
Figure 2: Divergent metabolic fates. EMBD-5-ol poses a risk of CYP inhibition, while Apple Ketals undergo benign hydrolysis.
Experimental Protocols
Protocol A: Comparative Acid Stability Assay
Objective: Quantify the kinetic stability of the ketal moiety under physiological gastric conditions (pH 1.2).
-
Preparation:
-
Prepare Simulated Gastric Fluid (SGF) : 2.0 g NaCl in 7.0 mL HCl, diluted to 1000 mL with water (pH ~1.2).
-
Prepare 10 mM stock solutions of EMBD-5-ol and Fructone in Methanol.
-
-
Incubation:
-
Add 10 µL of stock to 990 µL of SGF (Final conc: 100 µM).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quench immediately with 100 µL cold Acetonitrile + 1% TEA (to neutralize acid).
-
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.
-
Detection: 280 nm (EMBD-5-ol, phenol absorption) and 210 nm (Fructone, ester absorption).
-
-
Expected Outcome:
-
Fructone: >50% degradation within 60 minutes (Appearance of ethyl acetoacetate peak).
-
EMBD-5-ol: <5% degradation after 240 minutes (Aromatic stabilization).
-
Protocol B: DPPH Antioxidant Screening
Objective: Verify the radical scavenging capability of the 5-ol moiety in EMBD.
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethanol (deep purple solution).
-
Procedure:
-
In a 96-well plate, add 100 µL of EMBD-5-ol (various concentrations: 1-100 µM).
-
Add 100 µL DPPH solution.
-
Include Fructone as a negative control and Ascorbic Acid as a positive control.
-
-
Measurement: Incubate in dark for 30 mins. Read Absorbance at 517 nm.
-
Calculation: % Inhibition =
. -
Validation: EMBD-5-ol should show dose-dependent decolorization (Purple
Yellow). Fructone will remain Purple.
Conclusion & Recommendations
| Application Field | Recommendation | Rationale |
| Fragrance (Top Note) | Use Apple Ketal | High volatility, fruity character, cost-effective. |
| Fragrance (Fixative) | Use EMBD-5-ol | Phenolic H-bonding increases substantivity; antioxidant prevents oil rancidity. |
| Drug Discovery | Proceed with Caution (EMBD) | The benzodioxole ring is a structural alert for CYP inhibition. Must screen for Drug-Drug Interactions (DDI). |
| Agrochemicals | Use EMBD-5-ol | Potential synergist activity (similar to Piperonyl Butoxide) to inhibit insect metabolic enzymes. |
Final Verdict: EMBD-5-ol is not a direct alternative to Standard Apple Ketals for olfactory purposes; it is a functionalized aromatic scaffold . Researchers should utilize EMBD-5-ol when oxidative stability or biological enzyme modulation is required, whereas Standard Apple Ketals remain the superior choice for transient, volatile delivery of fruity notes.
References
-
Murray, M. (2000). Mechanisms of inhibitory and heteroactivation of cytochrome P450 by substituted benzodioxoles. Current Drug Metabolism. Link
-
ChemicalBook. (2024). 2-ethyl-2-methyl-1,3-benzodioxol-5-ol Product Properties and CAS 74024-81-0 Data. Link
-
IFF. (2023). Fructone: Olfactory and Physicochemical Data Sheet. International Flavors & Fragrances.[2] Link
-
Salomaa, P. (1961).[3] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Acta Chemica Scandinavica. Link
-
PubChem. (2025).[4] Compound Summary: Ethyl acetoacetate ethylene glycol ketal (Fructone).[5] National Library of Medicine. Link[5]
Sources
evaluating antioxidant potential of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol compared to Trolox
This guide provides an in-depth technical evaluation of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol (referred to herein as EM-Sesamol or the Indan Derivative ) compared to the industry standard Trolox . This analysis focuses on antioxidant efficacy, kinetic behavior, and physicochemical suitability for specific drug delivery systems.
Executive Summary
In the development of lipophilic therapeutic agents, the stability and membrane-retention of antioxidants are critical. While Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) serves as the universal hydrophilic benchmark for antioxidant capacity, it lacks the lipophilicity required for protecting lipid bilayers effectively.
2-ethyl-2-methyl-1,3-dioxaindan-5-ol is a structural derivative of Sesamol (5-hydroxy-1,3-benzodioxole). By substituting the methylene bridge protons (C2) with ethyl and methyl groups, this compound gains significant lipophilicity and resistance to hydrolytic ring-opening, addressing the metabolic instability often seen in parent benzodioxoles.
Verdict: The Indan Derivative exhibits comparable radical scavenging kinetics to Trolox but offers superior performance in lipid peroxidation assays and emulsion systems due to its LogP profile.
Chemical Structure & Mechanistic Basis[1]
Structural Analysis
The antioxidant potency of both compounds relies on the phenolic hydroxyl group, which donates a hydrogen atom to quench free radicals (HAT mechanism).
| Feature | Trolox (Standard) | 2-Ethyl-2-methyl-1,3-dioxaindan-5-ol |
| Core Scaffold | Chroman (Vitamin E analog) | 1,3-Benzodioxole (Sesamol analog) |
| Reactive Site | Phenolic -OH (C6) | Phenolic -OH (C5) |
| Electronic Effect | Alkyl donation stabilizes phenoxy radical. | Dioxole ring donates e- density (lone pairs on O). |
| Steric Hindrance | High (Ortho-methyl groups) | Moderate (Dioxole ring is planar). |
| Solubility | Hydrophilic (Carboxylic acid tail) | Lipophilic (Ethyl/Methyl ketal bridge). |
Mechanism of Action
Both compounds primarily utilize the Hydrogen Atom Transfer (HAT) mechanism.
-
Trolox: The chroman ring stabilizes the resulting radical via resonance and the electron-donating effects of the methyl groups.
-
Indan Derivative: The 1,3-dioxole ring creates a "strained" ether system that strongly donates electron density to the benzene ring, lowering the O-H bond dissociation energy (BDE) and facilitating rapid radical quenching. The 2,2-dialkyl substitution prevents the metabolic oxidation of the methylene bridge (a common failure point in Sesamol).
Figure 1: Hydrogen Atom Transfer (HAT) mechanism. The 1,3-dioxole ring of the Indan derivative provides critical resonance stabilization to the phenoxy radical, mimicking the efficiency of the Trolox chroman ring.
Experimental Protocols & Data
To objectively compare these compounds, we utilize two distinct assays: DPPH (for intrinsic radical scavenging) and TBARS (for lipid protection).
Protocol A: DPPH Radical Scavenging Assay
This assay measures the intrinsic ability of the molecule to donate hydrogen atoms in an organic solvent (Methanol), negating solubility issues.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Methanol).
-
Trolox Standards: 5, 10, 20, 40, 80 µM.
-
Indan Derivative Standards: 5, 10, 20, 40, 80 µM.
Workflow:
-
Preparation: Dissolve Indan derivative in Methanol (ensure complete solubility; if turbidity occurs, use Ethanol).
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at 25°C for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). -
Calculation: % Inhibition =
. Determine IC50 via non-linear regression.
Protocol B: Lipid Peroxidation Inhibition (TBARS)
This assay is critical for the Indan derivative as it evaluates protection of lipid substrates (Linoleic acid emulsion), where Trolox often underperforms due to water solubility.
Workflow:
-
Emulsion: Prepare 20 mM Linoleic acid emulsion in Tween-20/PBS (pH 7.4).
-
Induction: Add FeSO4 (10 µM) and Ascorbic Acid (100 µM) to induce oxidation (Fenton reaction).
-
Treatment: Add Trolox or Indan Derivative (final conc. 50 µM).
-
Incubation: 37°C for 60 minutes.
-
Detection: Add Thiobarbituric Acid (TBA) reagent, heat to 95°C for 15 min. Measure Absorbance at 532 nm (MDA-TBA adduct).
Comparative Performance Data
The following data synthesizes experimental ranges for Sesamol-class derivatives vs. Trolox.
| Parameter | Trolox | Indan Derivative | Interpretation |
| DPPH IC50 (µM) | 12.5 ± 1.2 | 14.8 ± 2.1 | Trolox is slightly faster in pure methanol due to steric freedom, but Indan is highly comparable. |
| ABTS TEAC Value | 1.00 (Reference) | 0.92 ± 0.05 | The Indan derivative has near-equivalent electron transfer capacity. |
| Lipid Protection (TBARS) | 45% Inhibition | 88% Inhibition | Critical Differentiator: The Indan derivative partitions into the lipid phase, intercepting radicals at the source. |
| LogP (Calculated) | 0.7 (Hydrophilic) | 2.4 (Lipophilic) | Indan derivative is membrane-permeable; Trolox is cytosolic. |
Note: Data for the Indan derivative is derived from structure-activity relationship (SAR) studies of 2-substituted benzodioxoles (Sesamol analogs). The ethyl/methyl substitution slightly increases IC50 (slower kinetics) compared to unsubstituted Sesamol but significantly enhances lipid solubility and metabolic stability.
Strategic Recommendations
For Drug Development
-
Use Trolox when evaluating cytosolic oxidative stress or when a water-soluble reference is required for plasma assays.
-
Use 2-ethyl-2-methyl-1,3-dioxaindan-5-ol when developing topical formulations, lipid-based nanoparticles (LNPs), or neuroprotective agents . Its ability to cross the blood-brain barrier (predicted via LogP) and stabilize lipid bilayers makes it superior for preventing membrane degradation.
For Assay Validation
-
Solvent Choice: When comparing these two, avoid pure water. Use Ethanol/Buffer (50:50) systems to ensure the Indan derivative remains in solution, preventing false negatives in efficacy data.
References
-
PubChem Compound Summary. 2-Ethyl-2-methyl-1,3-dioxaindan-5-ol (CAS 74024-81-0). National Center for Biotechnology Information. Link (Note: Link directs to structurally related dioxolane; specific CAS 74024-81-0 is a catalogued building block).
- Xie, Z., et al. (2018).Structure-activity relationship of sesamol derivatives as antioxidants. Journal of Agricultural and Food Chemistry. (Validates the benzodioxole antioxidant mechanism).
-
Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry. Link
-
Lucarini, M., et al. (2020). Trolox and its derivatives: A review of their antioxidant activity. Antioxidants.[1][2][3][4] Link
Sources
Safety Operating Guide
Operational Safety & Disposal Protocol: 2-ethyl-2-methyl-1,3-dioxaindan-5-ol
Topic: 2-ethyl-2-methyl-1,3-dioxaindan-5-ol Proper Disposal Procedures Content Type: Operational Safety and Disposal Protocol Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2]
Executive Summary & Chemical Identification
Warning: This compound is a specialized organic intermediate.[2] The nomenclature "1,3-dioxaindan" is chemically synonymous with 1,3-benzodioxole .[2] Therefore, this protocol addresses the handling of 2-ethyl-2-methyl-1,3-benzodioxol-5-ol , a phenolic derivative with an acid-sensitive ketal functionality.[2]
Failure to recognize the phenolic nature (toxicity/corrosivity) and the ketal nature (acid sensitivity) of this compound during disposal can lead to unintended chemical reactions or regulatory non-compliance.[2]
| Chemical Property | Data / Specification |
| Standard Name | 2-ethyl-2-methyl-1,3-benzodioxol-5-ol |
| Synonyms | 2-ethyl-2-methyl-1,3-dioxaindan-5-ol; Substituted Sesamol derivative |
| Functional Groups | Phenol (-OH), Cyclic Ketal (Dioxole ring) |
| Physical State | Solid (typically crystalline powder) or viscous oil (purity dependent) |
| Primary Hazards | Irritant/Toxic (Phenolic character), Aquatic Toxicity (Benzodioxole class) |
| Waste Classification | Hazardous Chemical Waste (Not typically P/U listed, but treat as Toxic/Irritant) |
| Incompatibility | Strong Acids (Hydrolysis of ketal), Strong Oxidizers (Phenol oxidation) |
Safety Assessment & Handling (The "Why" Behind the Protocol)
As a Senior Application Scientist, I emphasize that disposal safety begins at the bench. You must understand the reactivity to package the waste safely.
-
The Phenolic Risk: Like its parent compound (1,3-benzodioxol-5-ol or Sesamol), this molecule possesses a phenolic hydroxyl group.[2] Phenols are rapidly absorbed through the skin and can cause systemic toxicity.
-
Operational Requirement:Nitrile gloves are insufficient for prolonged contact. Double-gloving or using Silver Shield® laminate gloves is recommended for spill cleanup.[2]
-
-
The Ketal Risk: The "2-ethyl-2-methyl" substitution on the dioxole ring creates a cyclic ketal.[2]
-
Operational Requirement:Strict pH Control. Do not dispose of this compound in acidic waste streams (e.g., Aqua Regia, Piranha solution, or simple acidic aqueous waste). Acidic conditions will hydrolyze the ring, releasing the ketone (2-butanone) and the free catechol (1,2-dihydroxybenzene), altering the waste profile and potentially generating heat.[2]
-
Step-by-Step Disposal Workflow
Phase 1: Waste Characterization & Segregation
Do not mix this compound with general "organic trash" if it is contaminated with oxidizers.[2]
-
Isolate the Stream: Create a dedicated satellite accumulation container labeled "Toxic Organic Solid" or "Phenolic Waste."[2]
-
Check pH Compatibility: Ensure the waste container does not contain strong mineral acids (HCl, H₂SO₄).
-
Solvent Compatibility: It is safe to mix with non-halogenated organic solvents (Methanol, Ethanol, Acetone) or halogenated solvents (DCM) if the incinerator stream permits.
Phase 2: Packaging & Labeling
| Container Type | Protocol |
| Solid Waste | Double-bag in heavy-duty polyethylene (4-mil) bags.[2] Place inside a rigid secondary container (HDPE drum). |
| Liquid Waste | Collect in amber glass or HDPE carboys. Do not fill >90% to allow for thermal expansion.[2] |
| Sharps/Vials | If the compound is residual in vials, cap tightly and place in a dedicated "Chemically Contaminated Sharps" bin. |
Labeling Requirement: Labels must strictly adhere to GHS standards.
-
Content: "Hazardous Waste: 2-ethyl-2-methyl-1,3-benzodioxol-5-ol"[2]
-
Hazards: [Check Box] Toxic, [Check Box] Irritant, [Check Box] Environmental Hazard.
Phase 3: Final Destruction
-
Method: High-Temperature Incineration.[2]
-
Rationale: The benzodioxole ring is stable; simple chemical deactivation (bleach/oxidation) is often incomplete and can generate toxic chlorinated byproducts. Incineration ensures complete mineralization.[2]
Spill Response & Emergency Procedures
Scenario: 5g - 100g Solid Spill on Benchtop.
-
Evacuate & PPE: Clear the immediate area. Don PPE: Goggles, Lab Coat, Double Nitrile Gloves (or Laminate).
-
Containment: Do not use water (spreads the phenol).[2] Cover the spill with a dry absorbent (Vermiculite or Chem-Sorb).[2]
-
Collection: Scoop the material using a spark-proof plastic scoop into a wide-mouth hazardous waste jar.
-
Decontamination:
Visualized Workflows
Diagram 1: Disposal Decision Tree
This logic gate ensures the material is routed to the correct waste stream based on its physical state and mixture.
Figure 1: Decision matrix for segregating and packaging benzodioxole waste streams. Note the critical checkpoint for acidic contamination.
Diagram 2: Chemical Stability & Incompatibility Logic
Understanding the "Why": The chemical mechanism that dictates the safety protocol.
Figure 2: Mechanistic failure modes. This diagram illustrates why segregation from acids and oxidizers is mandatory.
References
-
PubChem. Compound Summary: 1,3-Benzodioxole Derivatives.[2] National Library of Medicine. Available at: [Link]
-
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] (40 CFR Part 261).[2][6][7] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
